REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[NH2:12][CH2:13][CH2:14][OH:15]>CS(C)=O>[NH2:1][C:2]1[N:3]=[C:4]([NH:12][CH2:13][CH2:14][OH:15])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
282 mg
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=N1)NCCO)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |